molecular formula C19H16FN5O B2527028 3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-68-8

3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2527028
CAS RN: 888424-68-8
M. Wt: 349.369
InChI Key: JNNDAZUZIYYEDH-UHFFFAOYSA-N
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Description

The compound "3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one" is a derivative of the triazolopyrimidine family, which has been extensively studied for its potential as an anticancer agent and for other biological activities. The triazolopyrimidine core is a fused heterocyclic structure that has shown a unique mechanism of tubulin inhibition, differing from that of paclitaxel and vincas, and has been able to overcome resistance attributed to several multidrug resistance transporter proteins .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves the cyclization of pyrimidinones or related precursors. For example, nitrosative cyclization has been used to prepare 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones, which can then undergo regioselective alkylation to introduce various substituents . Another approach involves the reaction of acetyl derivatives with reagents like N,N-dimethylformamide dimethylacetal to yield enaminones, which can further react to afford various substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines . These methods highlight the versatility and reactivity of the triazolopyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be quite diverse, with different substituents influencing the overall architecture and potential for forming supramolecular structures. For instance, complexes with triazolopyrimidine ligands have been synthesized, showing different coordination modes to metal ions and the ability to form one-dimensional polymers or dinuclear complexes . The presence of substituents like methylthio groups can also lead to the formation of derivatives with unique structural features .

Chemical Reactions Analysis

Triazolopyrimidine derivatives can participate in various chemical reactions, including cyclocondensation with reagents like hydroxylamine or hydrazine, leading to the formation of isoxazolo- or pyrazolo-fused triazolopyrimidines . The reactivity of these compounds can be further exploited to synthesize a wide range of heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of aryl groups can lead to compounds with specific stereochemistry and potential antimicrobial and antifungal activities . The synthesis of triorganotin(IV) complexes with triazolopyrimidine ligands has provided insights into their spectroscopic characteristics and antimicrobial activity, as well as their crystal structures . Additionally, the crystal structure of a chlorophenyl-substituted triazolopyrimidine has been determined, revealing the presence of hydrogen bonding and π-stacking interactions that contribute to the stability of the crystal lattice .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds within this chemical family are often studied for their synthesis and reactions, contributing to the development of heterocyclic chemistry. For example, the synthesis and reactions of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one have been explored, demonstrating the versatility of triazolopyrimidines in generating various substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines with potential antimicrobial activities (Farghaly, 2008).

Antimicrobial Agents

Several studies have focused on the antimicrobial properties of triazolopyrimidines and related compounds. For instance, organoiodine (III)-mediated synthesis of triazolopyrimidines has been shown to yield compounds with significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Kumar et al., 2009). This highlights the potential of such compounds in developing new antibiotics.

Anticancer Research

The triazolopyrimidine scaffold is also being explored for its anticancer properties. A study on the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents found that these compounds inhibit tumor growth in several mouse xenograft models, suggesting a unique mechanism of action related to tubulin polymerization and overcoming multidrug resistance (Zhang et al., 2007).

Cardiovascular Agents

Additionally, certain derivatives, like 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines, have been investigated for their potential as cardiovascular agents. They act as inhibitors of cAMP phosphodiesterase, leading to significant increases in cardiac output without affecting heart rate in animal models (Novinson et al., 1982). This suggests a promising direction for the development of new cardiovascular medications.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-7-13(2)9-16(8-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-3-5-15(20)6-4-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNDAZUZIYYEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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